molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Cat. No.: B166872
CAS No.: 129318-43-0
M. Wt: 272.09 g/mol
InChI Key: NLILQNGSPQHASV-UHFFFAOYSA-N
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Description

Alendronate sodium is a bisphosphonate medication primarily used to treat and prevent osteoporosis and other bone diseases such as Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Mechanism of Action

Target of Action

Alendronate sodium, a bisphosphonate drug, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a crucial role in bone remodeling. By targeting osteoclasts, this compound can effectively regulate bone metabolism .

Mode of Action

This compound acts as a specific inhibitor of osteoclast-mediated bone resorption . It binds to bone hydroxyapatite, which is particularly exposed at sites of bone resorption . When osteoclasts initiate resorption of bone impregnated with alendronate, the drug is released, impairing the osteoclasts’ ability to form the ruffled border necessary for bone resorption . This leads to decreased bone resorption and an indirect increase in bone mineral density .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bone resorption pathway . By inhibiting osteoclast activity, this compound disrupts this pathway, leading to decreased bone resorption . The downstream effect is an increase in bone mineral density .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. After administration, it is rapidly cleared from the plasma and taken up by bone or excreted by the kidneys . Its oral bioavailability is about 0.7% to 1.8%, and food intake can markedly inhibit its absorption . It has a long half-life, exceeding 10 years, due to its binding to bone .

Result of Action

The primary result of this compound’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes it an effective treatment for conditions like osteoporosis and Paget’s disease, where bone resorption is abnormally high .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food intake can significantly reduce the bioavailability of the drug, affecting its efficacy . Furthermore, the drug’s action may be less effective in patients with renal impairment due to reduced elimination .

Biochemical Analysis

Biochemical Properties

Alendronate sodium plays a crucial role in biochemical reactions by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . The compound interacts with various enzymes and proteins, including farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the prenylation of small GTPase signaling proteins, which are essential for osteoclast function .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets osteoclasts, leading to their apoptosis and reduced bone resorption . Additionally, this compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone formation and remodeling . The compound also affects gene expression by downregulating the expression of genes involved in osteoclast differentiation and activity . Furthermore, this compound impacts cellular metabolism by inhibiting the mevalonate pathway, leading to reduced cholesterol synthesis and altered cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to hydroxyapatite in bone and subsequent uptake by osteoclasts during bone resorption . Once inside the osteoclasts, this compound inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival . As a result, osteoclast activity is reduced, leading to decreased bone resorption and increased bone mineral density .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that this compound maintains its efficacy in reducing bone resorption and increasing bone mineral density over extended periods . Prolonged use may lead to adverse effects, such as osteonecrosis of the jaw and atypical femoral fractures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption and increases bone mineral density without significant adverse effects . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal impairment, and hypocalcemia . Threshold effects have been observed, where doses above a certain level lead to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is not metabolized in the body and is excreted unchanged via the kidneys . The compound’s primary metabolic pathway involves its uptake into bone tissue, where it binds to hydroxyapatite and exerts its pharmacological effects . The renal clearance of this compound involves both glomerular filtration and a specialized secretory pathway . The compound’s long residence time in the skeleton reflects the slow turnover rate of bone tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . Once absorbed, the compound is rapidly distributed to bone tissue, where it binds to hydroxyapatite . The distribution of this compound is influenced by factors such as bone turnover rate and the presence of active bone resorption sites . The compound’s localization in bone tissue allows it to exert its pharmacological effects over an extended period .

Subcellular Localization

The subcellular localization of this compound is primarily within osteoclasts, where it accumulates in lysosomes and other intracellular compartments . The compound’s localization is facilitated by its high affinity for hydroxyapatite and its uptake during bone resorption . This compound’s activity within osteoclasts leads to the inhibition of key enzymes and signaling pathways, resulting in reduced bone resorption and increased bone mineral density .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alendronate sodium involves the sequential addition of 4-aminobutyric acid, phosphorous acid, and an ionic liquid in a reaction kettle. Phosphorus trichloride is then added while heating to 60-65°C. The reaction is controlled at this temperature range, resulting in the formation of white crystalline powder this compound trihydrate .

Industrial Production Methods: Industrial production methods often involve hydrophilic interaction liquid chromatography (HILIC) coupled with a charged aerosol detector for the analysis and validation of this compound. This method is particularly useful due to the high polarity and absence of chromophoric groups in this compound .

Scientific Research Applications

Alendronate sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: this compound is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .

Properties

CAS No.

129318-43-0

Molecular Formula

C4H13NNaO7P2

Molecular Weight

272.09 g/mol

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);

InChI Key

NLILQNGSPQHASV-UHFFFAOYSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na]

Pictograms

Irritant

Related CAS

66376-36-1 (Parent)

Synonyms

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
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sodium alendronate
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alendronate sodium

Synthesis routes and methods II

Procedure details

A 250 ml flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with 41.1 ml of a solution of sodium hydroxide in ethanol (0.49N, 20.1 mmol), 8.9 ml of ethanol, water (0 to 40 mol. eq., according to the crystal form desired), and 5g (20.1 mmol) of anhydrous alendronic acid. The reaction mixture was boiled with vigorous stirring for about 15 hours until the of pH of the liquid phase remained constant (approx. pH 7). After cooling of the reaction mixture to ambient temperature, the solid material was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mmHg, ambient temperature) to give 96-99% sodium alendronate having the following crystal forms: crystal Form D, when 0-4 (preferably 0-2) mol. eq. water were used; crystal Form F, when 5-8 (preferably 6-7) mol. eq. water were used; crystal Form E, when 9-15 (preferably 12) mol. eq. water were used; and crystal Form G, when 15-40 (preferably 25-35) mol. eq. water were used. The monosodium salt was confirmed by atomic absorption and by measuring the pH of a 0.5% aqueous solution of the salt (approx. pH 4.4).
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Yield
96%

Synthesis routes and methods III

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
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Synthesis routes and methods IV

Procedure details

A suspension of alendronate sodium trihydrate 1.0 g (3.08 mmol) in aqueous ethanol (10 ml of ethanol+1.9 ml of water) was boiled at reflux with stirring for 15 hrs. After cooling to ambient temperature the solid was filtered, washed with absolute ethanol and ether, and dried overnight in a vacuum oven (10-15 mm Hg, ambient temperature) to give 0.9 g of alendronate sodium, containing crystal form G.
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alendronate sodium trihydrate
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1 g
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10 mL
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alendronate sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Alendronate sodium?

A1: this compound is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]

Q2: How does this compound affect bone remodeling?

A2: While this compound primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers focus on the applications and effects of this compound, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.

Q4: Can this compound be incorporated into bone cement composites?

A5: Yes, research indicates successful incorporation of this compound into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.

Q5: Does this compound degrade when incorporated into such materials?

A6: Studies suggest this compound remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []

Q6: Does the research indicate any catalytic properties of this compound?

A6: The provided research primarily focuses on this compound's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.

Q7: Does modifying the structure of this compound impact its activity?

A7: The provided research doesn't delve into specific structural modifications of this compound and their impact on its activity.

Q8: What are the challenges associated with the oral formulation of this compound?

A10: Oral formulations of this compound face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []

Q9: How do these formulations affect the drug’s stability and effectiveness?

A11: Studies indicate enteric-coated formulations can enhance the bioavailability of this compound compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.

Q10: Does the research address safety regulations related to this compound?

A10: While the research papers discuss the effectiveness and potential side effects of this compound, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.

Q11: How is this compound absorbed and excreted?

A13: this compound exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]

Q12: What models are used to study this compound’s effects?

A14: Researchers utilize both in vitro and in vivo models to investigate this compound’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]

Q13: What do clinical trials reveal about this compound?

A15: Clinical trials demonstrate that this compound effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []

Q14: Is there evidence of resistance developing to this compound?

A14: The provided research doesn't specifically address resistance mechanisms to this compound.

Q15: Are there any safety concerns related to this compound use?

A17: While generally considered safe, this compound can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]

Q16: What strategies are being explored to improve this compound delivery?

A18: Researchers are investigating targeted drug delivery systems, including incorporating this compound into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []

Q17: Are there specific biomarkers used to monitor this compound treatment?

A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of this compound treatment. [, ]

Q18: What analytical techniques are used to study this compound?

A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify this compound concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]

Q19: How does the dissolution rate of different this compound formulations compare?

A22: Research shows significant variations in disintegration times among generic and brand-name this compound tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]

Q20: How do researchers ensure the accuracy and reliability of their analytical methods?

A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of this compound concentrations. [, ]

Q21: Are there specific quality control measures for this compound production?

A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of this compound. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]

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